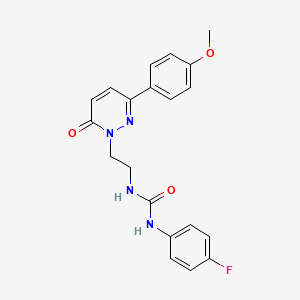
1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H19FN4O3 and its molecular weight is 382.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H20FN3O2 and has a molecular weight of approximately 345.38 g/mol. Its structure includes a urea moiety linked to a pyridazine derivative, which is known for influencing biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to modulate specific cellular pathways involved in cancer cell proliferation and survival. The urea group enhances membrane permeability, allowing for better cellular uptake. Research indicates that derivatives of urea can exhibit significant anticancer activity by interfering with critical signaling pathways such as:
- Apoptosis Induction : The compound may promote programmed cell death in malignant cells.
- Cell Cycle Arrest : It can halt the progression of the cell cycle, preventing cancer cells from dividing.
- Inhibition of Kinase Activity : Some studies suggest that similar compounds inhibit protein kinases involved in tumor growth.
Biological Activity Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound. Here are some key findings:
Case Studies
- Cytotoxicity Assays : In a study conducted by Kesuma et al., various urea derivatives were synthesized and tested against human breast cancer cell lines (T47D). The results indicated that modifications in the urea structure significantly influenced their cytotoxic effects, with certain derivatives showing enhanced activity against cancer cells .
- Mechanistic Insights : Research involving docking studies has suggested that the compound interacts with specific protein targets involved in cancer cell signaling pathways. These interactions may lead to the inhibition of tumor growth through multiple mechanisms, including the disruption of angiogenesis and metastasis .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-28-17-8-2-14(3-9-17)18-10-11-19(26)25(24-18)13-12-22-20(27)23-16-6-4-15(21)5-7-16/h2-11H,12-13H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKWUMOIJMRXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














